molecular formula C13H19NO3S B2551750 S-Benzyl-N-tert-butoxycarbonyl-S-methylsulfoximine CAS No. 210989-11-0

S-Benzyl-N-tert-butoxycarbonyl-S-methylsulfoximine

Cat. No.: B2551750
CAS No.: 210989-11-0
M. Wt: 269.36
InChI Key: OIDNAHBXZSVKNM-UHFFFAOYSA-N
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Description

S-Benzyl-N-tert-butoxycarbonyl-S-methylsulfoximine: is an organic compound that features a sulfoximine functional group

Scientific Research Applications

Chemistry: S-Benzyl-N-tert-butoxycarbonyl-S-methylsulfoximine is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, sulfoximines are explored for their potential as bioisosteres of sulfones and sulfoxides. This can lead to the development of new pharmaceuticals with improved properties.

Industry: The compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl-N-tert-butoxycarbonyl-S-methylsulfoximine typically involves the protection of amines using the tert-butyloxycarbonyl (Boc) group. The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions can vary, but common methods include:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, including the use of efficient and scalable reaction conditions, would apply.

Chemical Reactions Analysis

Types of Reactions: S-Benzyl-N-tert-butoxycarbonyl-S-methylsulfoximine can undergo various chemical reactions, including:

    Oxidation: The sulfoximine group can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the sulfoximine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfoximine group can lead to sulfoxides or sulfones.

Mechanism of Action

The mechanism by which S-Benzyl-N-tert-butoxycarbonyl-S-methylsulfoximine exerts its effects involves the interaction of the sulfoximine group with various molecular targets. The specific pathways and targets depend on the context in which the compound is used. For example, in medicinal chemistry, the sulfoximine group can interact with biological targets, leading to therapeutic effects.

Comparison with Similar Compounds

    S-Benzyl-S-methylsulfoximine: Lacks the tert-butyloxycarbonyl group.

    N-tert-butoxycarbonyl-S-methylsulfoximine: Lacks the benzyl group.

Uniqueness: S-Benzyl-N-tert-butoxycarbonyl-S-methylsulfoximine is unique due to the presence of both the benzyl and tert-butyloxycarbonyl groups. These groups can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-(benzyl-methyl-oxo-λ6-sulfanylidene)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-13(2,3)17-12(15)14-18(4,16)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDNAHBXZSVKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=S(=O)(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210989-11-0
Record name tert-butyl N-[benzyl(methyl)oxo-lambda6-sulfanylidene]carbamate
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